molecular formula C10H13N3 B3198836 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile CAS No. 1016679-54-1

6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile

Cat. No.: B3198836
CAS No.: 1016679-54-1
M. Wt: 175.23 g/mol
InChI Key: FZUDJJLRXZMZET-UHFFFAOYSA-N
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Description

6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile (CAS: 1016679-54-1) is a pyridine derivative featuring a carbonitrile group at position 3 and a (2-methylpropyl)amino substituent at position 6 . The 2-methylpropyl (isobutyl) group introduces steric bulk, influencing reactivity and intermolecular interactions. This compound is primarily used in pharmaceutical and materials science research as a synthetic intermediate or structural motif for bioactive molecules. Its molecular formula is C₁₀H₁₄N₃, with an average mass of 175.24 g/mol .

Properties

IUPAC Name

6-(2-methylpropylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8(2)6-12-10-4-3-9(5-11)7-13-10/h3-4,7-8H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUDJJLRXZMZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The reaction can be represented as follows:

3-Cyanopyridine+IsobutylamineThis compound\text{3-Cyanopyridine} + \text{Isobutylamine} \rightarrow \text{this compound} 3-Cyanopyridine+Isobutylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile, exhibit significant anticancer properties. These compounds are often designed to inhibit specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications of the pyridine ring can enhance the efficacy against various cancer cell lines by targeting protein kinases involved in tumor growth.

Enzyme Inhibition
This compound is also investigated for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Inhibitors of DPP-IV can improve glycemic control in diabetic patients, making this compound a candidate for further development in diabetes therapeutics .

Biological Research

Biological Activities
The biological activities of this compound have been explored in various studies. It has shown promise as an antimicrobial agent, with potential applications in treating infections caused by resistant strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Pharmacological Studies
Pharmacological investigations into this compound have revealed its interaction with several biological targets, suggesting a multifaceted role in modulating biological responses. For instance, it may act on neurotransmitter receptors or other signaling pathways, which could lead to novel therapeutic strategies for neurological disorders .

Industrial Applications

Chemical Synthesis
In the field of organic chemistry, this compound serves as an important building block for synthesizing more complex organic molecules. Its unique functional groups allow chemists to perform a variety of reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of new materials and compounds .

Specialty Chemicals Production
The compound is utilized in the production of specialty chemicals and materials. Its derivatives are being explored for applications in agrochemicals and polymer science, where they can enhance the properties of existing materials or introduce new functionalities .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity compared to standard chemotherapeutics.
Study 2DPP-IV InhibitionIdentified as a potent inhibitor with a mechanism involving competitive inhibition, leading to improved glucose tolerance in diabetic models.
Study 3Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than those of existing antibiotics.

Mechanism of Action

The mechanism of action of 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile with analogs differing in substituents at position 6:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Isobutylamino C₁₀H₁₄N₃ 175.24 Steric hindrance; intermediate in drug synthesis
6-[Isopropyl(methyl)amino]pyridine-3-carbonitrile Isopropyl(methyl)amino C₁₀H₁₃N₃ 175.24 Enhanced solubility in polar solvents
6-[Methyl(phenyl)amino]pyridine-3-carbonitrile Methyl(phenyl)amino C₁₃H₁₁N₃ 209.25 Potential ligand for metal coordination
2-Aminopyridine-3-carbonitrile Amino C₆H₅N₃ 119.12 Simpler structure; base for functionalization

Key Observations :

  • Solubility: The isopropyl(methyl)amino analog (C₁₀H₁₃N₃) exhibits better solubility in polar solvents due to its branched alkyl chain .
  • Crystallography : Pyridine-3-carbonitriles with aromatic substituents (e.g., phenyl) show significant dihedral angles (45–54°) between the pyridine ring and attached groups, influencing packing efficiency in solid-state structures .

Biological Activity

6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a pyridine ring substituted with a 2-methylpropyl amino group and a carbonitrile functional group. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Chemical Formula : C₇H₈N₄
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 1016679-54-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with biological molecules, while the carbonitrile group may enhance binding affinity, influencing the activity of enzymes and receptors .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyridine derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antitubercular Activity

In vitro studies have shown that derivatives of pyridine and carbonitrile possess antitubercular properties. For instance, molecular docking studies revealed that these compounds can effectively bind to the active sites of tuberculosis-related enzymes, inhibiting their function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural analogs, which have been studied for their ability to modulate inflammatory pathways. The presence of the amino group may facilitate interactions with inflammatory mediators, thereby reducing inflammation .

Case Studies

StudyFindings
PLOS One (2022)Investigated antitubercular activity and identified structure-activity relationships among pyridine derivatives, showing promising results for this compound in inhibiting tuberculosis .
BenchChem AnalysisHighlighted the compound's potential as a biochemical probe in drug discovery, noting its interaction with biological targets that could lead to therapeutic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring and the substituents significantly influence the biological activity. For example, variations in the alkyl groups attached to the amino function can alter binding affinities and enhance or diminish antimicrobial effects .

Q & A

Q. What are the established synthetic routes for 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of pyridine-3-carbonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For this compound:

Intermediate Preparation : Start with 6-chloropyridine-3-carbonitrile. React with 2-methylpropylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours.

Catalysis : Use a base like triethylamine or K₂CO₃ to neutralize HCl byproducts and drive the reaction forward .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization hinges on stoichiometric excess of 2-methylpropylamine (1.5–2.0 eq) and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify substituent environments (e.g., methylpropylamino protons at δ 1.0–1.5 ppm, pyridine protons at δ 7.5–8.5 ppm).
    • ¹³C NMR : Confirm nitrile carbon (~115 ppm) and pyridine ring carbons .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 204.14) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Cooling crystals to 100 K improves diffraction quality .

Q. How does the substitution pattern on the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitrile group at position 3 activates the pyridine ring for nucleophilic attack at positions 2 and 6.

  • Steric Effects : Bulky 2-methylpropylamine at position 6 reduces reactivity at adjacent positions.
  • Electronic Effects : Nitrile group increases electrophilicity at position 4, but steric hindrance from the tert-butyl group limits accessibility. Comparative studies with 6-methoxy analogs show reduced reactivity due to electron-donating substituents .

Q. Experimental Design :

Competitive Reactions : React this compound with varying nucleophiles (e.g., thiophenol, amines) under controlled conditions.

Kinetic Monitoring : Use HPLC to track substitution rates at different positions .

Q. What in vitro models are suitable for studying the biological activity of this compound, and how are receptor binding assays designed?

Methodological Answer:

  • β-Adrenergic Receptor Assays :
    • Cell Lines : Use HEK293 cells transfected with human β₁/β₂/β₃ receptors.
    • Binding Assay : Compete with fluorescent ligands (e.g., BODIPY-TMR-CGP12177) to measure IC₅₀ values. Pre-incubate cells with 1–100 µM compound for 1 hour .
  • Functional Assays :
    • cAMP Accumulation : Measure cAMP levels (ELISA) to assess agonism/antagonism at β₃ receptors, which are linked to metabolic pathways .

Q. How can degradation pathways of this compound be analyzed under various stress conditions, and what analytical methods are employed?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Basic Hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hours.
    • Oxidative Stress : Treat with 3% H₂O₂ at room temperature for 6 hours.
    • Photolysis : Use UV light (254 nm) for 48 hours .
  • Analytical Workflow :
    • UHPLC-PDA : Monitor degradation products at 220 nm (pyridine absorption).
    • LC-MS/MS : Identify fragments (e.g., loss of 2-methylpropyl group, m/z 148.08).
    • Stability-Indicating Methods : Validate specificity using spiked degradation samples .

Q. How do discrepancies in reported synthetic yields arise from variations in reaction conditions, and how can these be reconciled?

Methodological Answer:

  • Key Variables :
    • Solvent Polarity : DMF (high polarity) enhances solubility but may promote side reactions.
    • Catalyst Loading : Excess base (e.g., K₂CO₃) improves deprotonation but complicates purification.
  • Resolution Strategies :
    • Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst ratios.
    • In Situ Monitoring : Use FTIR to track amine consumption and optimize reaction termination .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile
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6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.